molecular formula C15H14F3N3O B1405650 N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227954-87-1

N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No. B1405650
M. Wt: 309.29 g/mol
InChI Key: YCDFMUAMKSYFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea” is a chemical compound that contains a trifluoromethyl group (TFM, -CF3), which is a common feature in many FDA-approved drugs . The trifluoromethyl group is known to exhibit numerous pharmacological activities .

Scientific Research Applications

  • Chemical Complexation Studies : B. Ośmiałowski et al. (2013) explored the associations between various N-(pyridin-2-yl), N'-R(1)-ureas and substituted 2-amino-1,8-naphthyridines and benzoates. This study is significant for understanding the chemical behavior of urea derivatives in the presence of hydrogen bonding counterparts (Ośmiałowski et al., 2013).

  • Antimicrobial Applications : P. V. G. Reddy et al. (2003) investigated the synthesis and antimicrobial activity of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas. This research contributes to the development of potential antimicrobial agents (Reddy et al., 2003).

  • Metallo-Supramolecular Macrocycles : Ralf W. Troff et al. (2012) focused on the preparation of di-(m-pyridyl)-urea ligands and their use in forming metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. Such studies are crucial in the field of supramolecular chemistry, offering insights into the formation of complex molecular structures (Troff et al., 2012).

  • Chemical and Biological Recognition : B. Chetia and P. Iyer (2006) explored the use of 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor for urea, leading to the formation of highly stable supramolecular complexes. This research has implications in the fields of chemical sensing and molecular recognition (Chetia & Iyer, 2006).

  • Synthesis and Anticancer Activity : H. Hafez and Abdel-Rhman B. A. El-Gazzar (2020) synthesized a series of pyridine derivatives, including urea derivatives, and evaluated their anticancer activity. Such research is vital for the development of new anticancer drugs (Hafez & El-Gazzar, 2020).

properties

IUPAC Name

1-benzyl-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c1-10-12(7-8-13(20-10)15(16,17)18)21-14(22)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDFMUAMKSYFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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